(6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
Description
(6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 6-position and a 3-hydroxyazetidine moiety linked via a methanone bridge. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol. This compound is of interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors or bioactive intermediates, though specific applications require further validation .
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10-4-3-8(5-12-10)11(15)13-6-9(14)7-13/h3-5,9,14H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQRRVPMMIWIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone, a compound of increasing interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has significant antibacterial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus.
- Antiproliferative Effects : The compound has demonstrated the ability to inhibit the proliferation of cancer cell lines, particularly in assays involving HeLa (cervical cancer) and A549 (lung cancer) cells.
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Cycle Arrest : It has been suggested that this compound induces cell cycle arrest in cancer cells, leading to apoptosis.
Antimicrobial Studies
A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various derivatives, including this compound, reported the following Minimum Inhibitory Concentrations (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| E. faecalis | 64 |
These results indicate a potent antibacterial effect, particularly against S. aureus, which is crucial given the rise of antibiotic-resistant strains.
Antiproliferative Studies
In vitro studies assessing the antiproliferative effects on cancer cell lines yielded significant findings:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
The IC50 values suggest that the compound effectively inhibits cell growth at relatively low concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical structural and physicochemical properties of (6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone and its analogs:
Structural and Functional Comparisons
Pyridine Substitution Patterns
- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound increases steric bulk and lipophilicity compared to methoxy analogs (e.g., compound in ). This may enhance membrane permeability but reduce aqueous solubility.
Azetidine Modifications
- 3-Hydroxyazetidine: The hydroxyl group in the target compound and enables hydrogen bonding, improving solubility.
Thermal Stability
- While decomposition data for the target compound is unavailable, analogs like di(1H-tetrazol-5-yl)methanone oxime exhibit high thermal stability (decomposition at 288.7°C) due to extensive hydrogen-bonding networks . The target compound’s stability likely depends on crystal packing and intermolecular H-bonds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
